(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
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Overview
Description
“(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride” is a chemical compound with the CAS No. 1353988-05-2 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN2O3 . The InChI key is BYDCDMVYQLUEKO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.77 . It is stored in an inert atmosphere at room temperature . The physical form of this compound is solid .Scientific Research Applications
Overview
The compound (3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is part of a broader class of chemicals that have seen various applications in scientific research, notably in the study of environmental and toxicological effects. While specific literature directly addressing this compound's applications in research is scarce, insights can be garnered by examining the broader chemical families it is associated with, such as dibenzo-p-dioxins and their derivatives. These compounds have been extensively studied for their environmental persistence, potential health risks, and mechanisms of action in biological systems.
Environmental and Toxicological Research
Dioxins and similar compounds, including chlorinated dibenzo-p-dioxins, have been a focal point of environmental science and toxicology research due to their high toxicity, persistence in the environment, and potential for bioaccumulation. Research has been conducted to understand their formation, pathways of human and animal exposure, mechanisms of toxicity, and methods for mitigation and degradation. For example, studies have explored the genetic toxicology of chlorinated dibenzo-p-dioxins, highlighting the importance of understanding their mutagenic potential and the need for further research to elucidate their health impacts (Wassom, Huff, & Loprieno, 1977).
Degradation and Treatment Studies
Further research has focused on the enzymatic degradation and transformation of persistent organic pollutants, including dioxin-like compounds, in wastewater and environmental samples. These studies investigate the efficacy of redox mediators and oxidoreductive enzymes in breaking down recalcitrant compounds, offering insights into potential remediation strategies (Husain & Husain, 2007).
Implications for Public Health and Safety
Research into the health effects of dioxins and furans, including those related to the compound , emphasizes the need for a thorough risk assessment and understanding of exposure pathways. The review of health risks associated with dioxins underscores the critical nature of limiting human exposure and the ongoing debate regarding their impact on health at low doses (Dickson & Buzik, 1993).
Safety and Hazards
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-10-4-3-7-16(8-10)14(17)13-9-18-11-5-1-2-6-12(11)19-13;/h1-2,5-6,10,13H,3-4,7-9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVHTMKVHFYVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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